Cas no 628-33-1 (3-ethoxyprop-1-yne)
3-ethoxyprop-1-yne Chemical and Physical Properties
Names and Identifiers
-
- 3-ethoxyprop-1-yne
- 1-propyne, 3-ethoxy-
- Ethyl prop-2-yn-1-yl ether
- 628-33-1
- Athylpropargylather
- 1-ethoxy-2-propyne
- SY270034
- C90311
- propargylethyl ether
- DTXSID90423800
- MFCD09752844
- 3-ethoxy-1-propyne
- 3-ethoxy-propyne
- EN300-142288
- ADJMUEKUQLFLQP-UHFFFAOYSA-N
-
- MDL: MFCD09752844
- Inchi: 1S/C5H8O/c1-3-5-6-4-2/h1H,4-5H2,2H3
- InChI Key: ADJMUEKUQLFLQP-UHFFFAOYSA-N
- SMILES: O(CC#C)CC
Computed Properties
- Exact Mass: 84.05754
- Monoisotopic Mass: 84.057514874g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 6
- Rotatable Bond Count: 2
- Complexity: 57.6
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 9.2Ų
Experimental Properties
- PSA: 9.23
3-ethoxyprop-1-yne Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB445689-250 mg |
3-Ethoxyprop-1-yne, min. 95%; . |
628-33-1 | 250MG |
€362.60 | 2023-07-18 | ||
| abcr | AB445689-1 g |
3-Ethoxyprop-1-yne, min. 95%; . |
628-33-1 | 1g |
€826.80 | 2023-07-18 | ||
| eNovation Chemicals LLC | Y1232513-250mg |
3-ethoxyprop-1-yne |
628-33-1 | 95% | 250mg |
$395 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1232513-1g |
3-ethoxyprop-1-yne |
628-33-1 | 95% | 1g |
$860 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1232513-5g |
3-ethoxyprop-1-yne |
628-33-1 | 95% | 5g |
$2430 | 2024-06-06 | |
| Enamine | EN300-142288-0.05g |
3-ethoxyprop-1-yne |
628-33-1 | 95% | 0.05g |
$113.0 | 2023-02-15 | |
| Enamine | EN300-142288-0.1g |
3-ethoxyprop-1-yne |
628-33-1 | 95% | 0.1g |
$169.0 | 2023-02-15 | |
| Enamine | EN300-142288-0.25g |
3-ethoxyprop-1-yne |
628-33-1 | 95% | 0.25g |
$241.0 | 2023-02-15 | |
| Enamine | EN300-142288-0.5g |
3-ethoxyprop-1-yne |
628-33-1 | 95% | 0.5g |
$381.0 | 2023-02-15 | |
| Enamine | EN300-142288-1.0g |
3-ethoxyprop-1-yne |
628-33-1 | 95% | 1g |
$0.0 | 2023-06-08 |
3-ethoxyprop-1-yne Suppliers
3-ethoxyprop-1-yne Related Literature
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
Additional information on 3-ethoxyprop-1-yne
3-Ethoxyprop-1-yne: A Comprehensive Overview
The compound 3-ethoxyprop-1-yne, also known by its CAS registry number 628-33-1, is a unique alkyne derivative that has garnered significant attention in the fields of organic chemistry, pharmaceuticals, and materials science. This compound features a propargyl group substituted with an ethoxy moiety at the 3-position, making it a versatile building block for various chemical reactions and applications.
First isolated and characterized in the mid-20th century, 3-ethoxyprop-1-yne has since been studied for its potential in drug discovery, material synthesis, and as a precursor to bioactive molecules. Its structure allows for easy modification through various chemical transformations, enabling researchers to explore its utility in diverse scientific domains.
In recent years, advancements in click chemistry and metal-catalyzed reactions have further highlighted the importance of 3-ethoxyprop-1-yne as a key intermediate. For instance, its use in the synthesis of complex natural products and pharmaceutical agents has been extensively documented in the scientific literature. Researchers have also explored its role in the development of novel materials, such as conjugated polymers and nanoparticles, where its alkyne functionality plays a critical role.
One of the most promising applications of 3-ethoxyprop-1-yne lies in its potential for use in targeted drug delivery systems. By incorporating this compound into biocompatible polymers or as part of lipid-based formulations, scientists aim to enhance the specificity and efficacy of therapeutic agents. Recent studies have demonstrated its effectiveness in improving the solubility and stability of hydrophobic drugs, thereby enhancing their bioavailability.
Furthermore, 3-ethoxyprop-1-yne has been investigated for its potential in anticancer therapy. Its ability to undergo various transformations makes it a valuable precursor for the synthesis of anti-tumor agents. For example, researchers have explored its use in the development of alkylating agents and inhibitors of key enzymes involved in cancer progression.
The study of 3-ethoxyprop-1-yne has also extended to its role in regenerative medicine. Its involvement in the synthesis of bioactive molecules that promote tissue repair and regeneration has shown promise in treating conditions such as wound healing, neural injury, and bone defects. Recent advancements in this area have been supported by cutting-edge imaging techniques and in vitro assays, providing deeper insights into its mechanisms of action.
Another area of active research is the use of 3-ethoxyprop-1-yne in the development of photodynamic therapy agents. Its alkyne moiety enables the generation of reactive oxygen species upon irradiation, making it a potential candidate for targeting cancer cells with minimal off-target effects. This approach has been explored in combination with other photosensitizers to enhance therapeutic outcomes.
Moreover, advancements in computational chemistry have allowed researchers to gain a deeper understanding of the electronic properties and reactivity of 3-ethoxyprop-1-yne. These studies have provided valuable insights into its potential as a template for designing new drugs and materials with tailored functionalities. For example, molecular modeling has revealed how subtle changes in its structure can influence its interactions with biological targets, paving the way for rational drug design.
Recent breakthroughs in green chemistry have also turned the spotlight on 3-ethoxyprop-1-yne. Its synthesis and application are being optimized to minimize environmental impact, aligning with global efforts to promote sustainable development. Researchers have explored eco-friendly reaction conditions and catalysts that enhance the efficiency of its use in various chemical processes.
In summary, 3-ethoxyprop-1-yne stands as a testament to the boundless potential of organic chemistry in addressing pressing scientific challenges. Its versatility as a building block, coupled with its wide range of applications in drug discovery and materials science, positions it as a key player in modern biomedical research.
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